molecular formula C16H16N4O3 B2944835 2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide CAS No. 941876-70-6

2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide

Cat. No.: B2944835
CAS No.: 941876-70-6
M. Wt: 312.329
InChI Key: OSJKGZRYPAFGTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(4-Ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a high-purity chemical compound designed for advanced research applications in medicinal chemistry and drug discovery. This molecule features a pyrazolo[1,5-a]pyrazine core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential and ability to interact with various biological targets . The core structure is substituted at the 2-position with a 4-ethoxyphenyl group, an electron-donating moiety that can influence the compound's electronic profile and hydrophobic interactions, while the 5-position is functionalized with an acetamide group that enhances its potential as a building block for further derivatization or for studying molecular recognition . Compounds based on the pyrazolo[1,5-a]pyrazine scaffold are of significant interest in scientific research for developing novel therapeutic agents. Structurally related analogs have been investigated as covalent cysteine protease inhibitors with demonstrated antiviral activity against alphaviruses like Chikungunya virus (CHIKV) and Venezuelan Equine Encephalitis virus (VEEV) . Furthermore, closely related heterocyclic systems, such as the oxazolo[3,4-a]pyrazine class, have been explored as potent antagonists of the neuropeptide S receptor (NPSR), indicating potential relevance for central nervous system disorders and substance abuse research . The mechanism of action for this class of compounds is typically attributed to its interaction with specific enzymatic or receptor targets. The molecule may modulate biological activity by binding to active sites or allosteric sites on these targets, influencing various biochemical pathways . Researchers should note that under certain physiological conditions (such as pH 7.4), analogous pyrazolo[1,5-a]pyrazine compounds have been observed to undergo intramolecular cyclization, forming dihydropyrazolo[1,5-a]pyrazin-4(5H)-one structures; this property is under investigation as a potential prodrug strategy to mask reactive warheads and improve pharmacokinetic profiles . This product is intended for research purposes in chemistry, biology, and pharmaceutical development. It is supplied For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3/c1-2-23-12-5-3-11(4-6-12)13-9-14-16(22)19(10-15(17)21)7-8-20(14)18-13/h3-9H,2,10H2,1H3,(H2,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJKGZRYPAFGTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrazine core: This is achieved by cyclization reactions involving hydrazine derivatives and appropriate diketones or aldehydes under controlled conditions.

    Introduction of the ethoxyphenyl group: This step involves the substitution reaction where the ethoxyphenyl group is introduced to the pyrazolo[1,5-a]pyrazine core using electrophilic aromatic substitution or similar methods.

    Acetamide formation: The final step involves the acylation reaction where the acetamide group is introduced to the molecule, typically using acetic anhydride or acetyl chloride in the presence of a base.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazolo[1,5-a]pyrazine core or the ethoxyphenyl group are replaced by other substituents.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific diseases or conditions.

    Industry: In industrial applications, the compound may be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural-Activity Insights :

  • Electron-Donating vs. Electron-Withdrawing Groups : The 4-ethoxy group in the target compound (electron-donating) may improve binding to hydrophobic pockets in biological targets compared to electron-withdrawing groups like chlorine or trifluoromethyl .
  • N-Substituents : Benzyl or aryl substitutions on the acetamide nitrogen (e.g., 4-chlorobenzyl in ) modulate solubility and target affinity.

Physicochemical Properties

Key physicochemical parameters derived from the evidence include:

Compound XlogP Molecular Weight Solubility (Predicted) Key Features
Target Compound ~2.7* 378.4 Moderate Ethoxy group balances lipophilicity
N-Benzyl-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide 2.7 406.5 Low Benzyl increases hydrophobicity
2-[2-(4-Chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide N/A 481.3 Very low Chloro and CF3 groups reduce solubility
N-(4-Methylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide N/A 406.5 Moderate Methylphenyl enhances steric bulk

*Estimated based on analog data.

Key Observations :

  • Lipophilicity : The target compound’s XlogP (~2.7) is comparable to its benzyl-substituted analog but lower than chlorinated derivatives (e.g., ), suggesting better aqueous solubility.
  • Molecular Weight : All analogs fall within the range of 378–481 g/mol, adhering to Lipinski’s rule for drug-likeness.

Biological Activity

2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure, which includes a pyrazolo[1,5-a]pyrazine core and various functional groups, suggests diverse biological activities. This article aims to explore the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's full IUPAC name is 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide, with a molecular formula of C23H19F3N4O3 and a molecular weight of 456.4 g/mol. The structural features contribute to its chemical reactivity and biological interactions.

Property Value
Molecular FormulaC23H19F3N4O3
Molecular Weight456.4 g/mol
IUPAC Name2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in various biochemical pathways. However, detailed mechanistic studies are necessary to confirm these interactions.

Biological Activities

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Anticancer Activity : Some pyrazolo[1,5-a]pyrazines have shown promise in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : Compounds with similar functional groups may modulate inflammatory pathways.
  • Antimicrobial Properties : The structural motifs can enhance interactions with microbial targets.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Anticancer Studies : A study on structurally similar pyrazolopyrazines demonstrated inhibition of tumor growth in xenograft models, suggesting potential for similar activity in this compound.
    Study Findings
    Anticancer ActivityInhibition of tumor cell proliferation
  • Anti-inflammatory Research : Investigations into related compounds revealed significant reductions in pro-inflammatory cytokines in vitro.
    Study Findings
    Anti-inflammatory EffectsDecreased levels of TNF-alpha and IL-6
  • Antimicrobial Tests : Compounds with similar scaffolds exhibited antimicrobial activity against various pathogens.
    Study Findings
    Antimicrobial ActivityEffective against E. coli and S. aureus

Q & A

Basic: What synthetic methodologies are effective for synthesizing this compound, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves cyclization reactions using α-chloroacetamides or related intermediates under reflux conditions. For example, analogous pyrazolo-pyrimidine derivatives are synthesized by refluxing precursors in dry toluene for 24 hours, followed by evaporation under reduced pressure . Optimization includes:

  • Solvent selection : Dry toluene or DMF enhances reaction efficiency.
  • Temperature control : Reflux (≈110°C) ensures complete cyclization without decomposition.
  • Purification : Column chromatography or recrystallization (e.g., from ethanol) improves yield and purity .

Basic: How should researchers characterize the purity and structural identity post-synthesis?

Answer:
Use a combination of analytical techniques:

  • Elemental analysis : Validate empirical formula (e.g., C, H, N content within ±0.4% of theoretical values) .
  • Mass spectrometry (APCI) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
  • NMR spectroscopy : Assign proton environments (e.g., aromatic protons at δ 7.5–8.0 ppm, acetamide NH at δ ~10.5 ppm) and verify substitution patterns .

Advanced: What strategies resolve contradictions in spectral data during structural elucidation?

Answer:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., pyrazolo-pyrazine ring protons) .
  • Isotopic labeling : Track unexpected peaks in mass spectra (e.g., bromine isotopes in 9e ).
  • X-ray crystallography : Resolve ambiguities by determining bond lengths and dihedral angles (e.g., triclinic crystal system with α = 81.156°, β = 77.150° ).

Advanced: How can X-ray crystallography determine the compound’s conformation and intermolecular interactions?

Answer:

  • Single-crystal analysis : Use a Bruker SMART CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .
  • Data refinement : Apply SHELXL-97 for structure solution, revealing hydrogen bonding (e.g., N–H···O interactions) and π-stacking .
  • Validation : Ensure R-factor < 0.05 and data-to-parameter ratio > 12:1 .

Basic: What in vitro assays are suitable for initial biological activity screening?

Answer:

  • Antimicrobial testing : Use agar dilution methods against Gram-positive/negative bacteria (e.g., MIC values for pyrazole derivatives ).
  • Enzyme inhibition assays : Measure IC₅₀ against kinases or proteases via fluorescence polarization .
  • Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., IC₅₀ < 10 µM for active compounds ).

Advanced: What computational methods predict binding affinity and interaction mechanisms?

Answer:

  • Molecular docking (AutoDock Vina) : Simulate binding to targets like TSPO using PyMOL for visualization .
  • MD simulations (GROMACS) : Analyze stability of ligand-receptor complexes over 100 ns trajectories.
  • QSAR modeling : Corrogate substituent effects (e.g., electron-withdrawing groups enhance affinity ).

Basic: How to troubleshoot low yields in the cyclization step?

Answer:

  • Catalyst screening : Add Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Moisture control : Use anhydrous solvents and inert atmosphere (N₂/Ar) to prevent hydrolysis .
  • Reaction monitoring : Track progress via TLC or HPLC to identify incomplete reactions early .

Advanced: How to analyze metabolic stability and degradation pathways using mass spectrometry?

Answer:

  • High-resolution MS (HRMS) : Identify metabolites via exact mass (e.g., 348.1881 Da ).
  • Incubation with liver microsomes : Quantify parent compound depletion over time (t₁/₂ < 30 min suggests instability).
  • Fragmentation patterns : Use MS/MS to trace degradation products (e.g., cleavage at the acetamide bond ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.